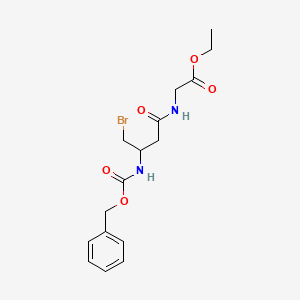
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate
説明
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a useful research compound. Its molecular formula is C16H21BrN2O5 and its molecular weight is 401.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(3-(benzyloxycarbonylamino)-4-bromobutanamido)acetate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H18BrN2O4
- Molecular Weight : 372.22 g/mol
- IUPAC Name : this compound
The compound features a bromobutanamide moiety, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell communication and function.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital metabolic processes.
Antimicrobial Activity
A study conducted on various derivatives of similar compounds indicated significant antimicrobial activity against a range of pathogens, including:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus fumigatus
The results demonstrated that modifications in the structure of related compounds could enhance their activity against these microorganisms .
| Compound | Activity Against Bacteria | Activity Against Fungi |
|---|---|---|
| Compound A | High (MIC < 10 µg/mL) | Moderate (MIC 10-50 µg/mL) |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays performed on cancer cell lines revealed that this compound has potential as an anticancer agent. The IC50 values were determined using MTT assays, indicating the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF-7 | TBD |
| A549 | TBD |
These findings suggest that this compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these effects.
Case Study 1: Antimicrobial Efficacy
In a recent investigation, derivatives similar to this compound were synthesized and screened for antimicrobial efficacy. The study found that compounds with a bromine substituent exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .
Case Study 2: Cancer Cell Line Testing
Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound could induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
特性
IUPAC Name |
ethyl 2-[[4-bromo-3-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5/c1-2-23-15(21)10-18-14(20)8-13(9-17)19-16(22)24-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWHQFNVOZDAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CC(CBr)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705285 | |
| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-79-8 | |
| Record name | Ethyl N-(3-{[(benzyloxy)carbonyl]amino}-4-bromobutanoyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















